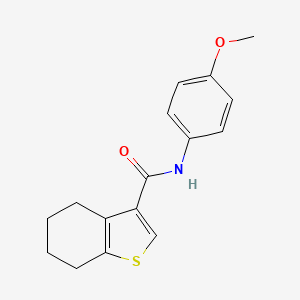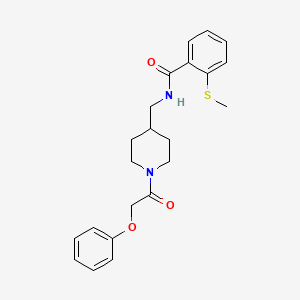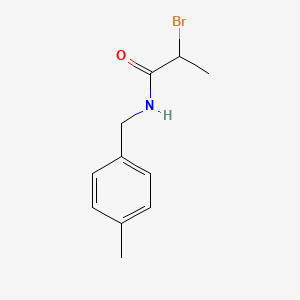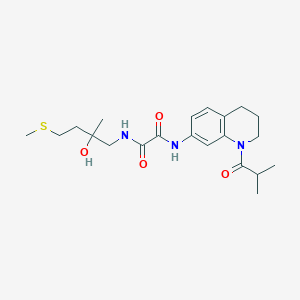
6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone, also known as IPPD, is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 254.31 g/mol. IPPD is used in the synthesis of various compounds, including drugs, and has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone, as part of the broader pyridazinone derivatives, has been extensively studied for its chemical properties and potential applications. The research has primarily focused on the synthesis, structural analysis, and modification of pyridazinone derivatives to explore their utility in various fields, including pharmaceuticals and agriculture. For instance, the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions of tetrafluoropyridazine has been highlighted, showcasing the versatility of the pyridazinone scaffold in drug discovery and development processes (Pattison et al., 2009).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of pyridazinone derivatives, including those similar to this compound, have been investigated to understand their physicochemical properties better. These studies are crucial for drug formulation and development, providing insights into the solubility profiles of these compounds in various solvents (Shakeel et al., 2017).
Preparative Separation and Pharmaceutical Applications
The preparative separation of enantiomers of pyridazinone derivatives is vital for the pharmaceutical industry, considering the significance of chirality in drug efficacy and safety. Efficient methods have been developed for the separation of enantiomers using polysaccharide-based stationary phases, emphasizing the importance of these compounds in the synthesis of cardioactive agents (Cheng et al., 2019).
Biological Activities and Potential Therapeutic Applications
Research has also delved into the potential therapeutic applications of pyridazinone derivatives, exploring their biological activities. For example, the discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors highlights the therapeutic potential of these compounds in treating diseases related to cholinergic dysfunction, such as Alzheimer's disease (Xing et al., 2013).
Propiedades
IUPAC Name |
3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(2)13-6-3-12(4-7-13)5-8-14-9-10-15(18)17-16-14/h3-8,11H,9-10H2,1-2H3,(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUVHMUASUDVKR-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2691734.png)


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2691738.png)




![2-Chloro-1-[3-(thiophen-2-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2691747.png)



![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2691753.png)
